![molecular formula C12H8BrF2NOS B7539792 N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)
N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BTF-1 is a potent inhibitor of the protein kinase CK2, which plays a critical role in the regulation of cell growth, differentiation, and survival. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. BTF-1 has shown promising results in preclinical studies, demonstrating its potential as a cancer therapeutic agent.
Mechanism of Action
BTF-1 inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing its activity. CK2 is involved in many cellular processes, including DNA repair, cell cycle progression, and apoptosis. By inhibiting CK2, BTF-1 disrupts these processes, leading to the death of cancer cells.
Biochemical and physiological effects:
BTF-1 has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective cancer therapeutic agent. BTF-1 has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
BTF-1 has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its minimal toxicity in normal cells. However, BTF-1 has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for the study of BTF-1. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of BTF-1 analogs with improved pharmacological properties. Additionally, the combination of BTF-1 with other cancer therapeutic agents is an area of research that holds promise for improving cancer treatment outcomes.
In conclusion, BTF-1 is a small molecule inhibitor with significant potential as a cancer therapeutic agent. Its high potency and selectivity for CK2, minimal toxicity in normal cells, and ability to sensitize cancer cells to chemotherapy and radiation therapy make it an attractive target for cancer treatment. Further research is needed to optimize the synthesis method, develop BTF-1 analogs, and explore its potential in combination with other cancer therapeutic agents.
Synthesis Methods
BTF-1 can be synthesized using a multi-step process involving the coupling of 5-bromothiophene-2-carboxylic acid with 2,5-difluoroaniline, followed by a series of chemical reactions to produce the final product. The synthesis method has been optimized to produce high yields of BTF-1 with high purity.
Scientific Research Applications
BTF-1 has been extensively studied in preclinical models of cancer, including breast cancer, pancreatic cancer, and leukemia. In these studies, BTF-1 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. BTF-1 has also been shown to inhibit tumor angiogenesis, a process critical for the growth and spread of cancer cells.
properties
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NOS/c13-11-4-2-8(18-11)6-16-12(17)9-5-7(14)1-3-10(9)15/h1-5H,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOZPBJFCFFLDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NCC2=CC=C(S2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.